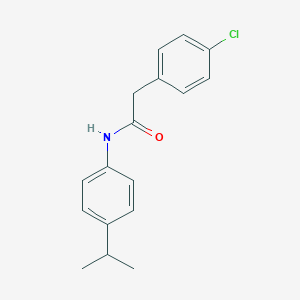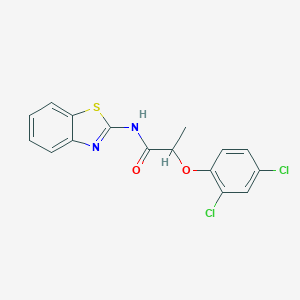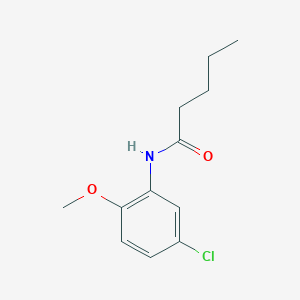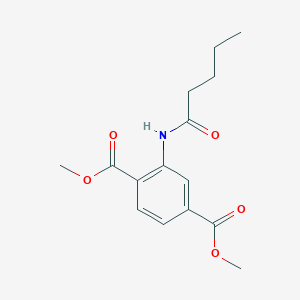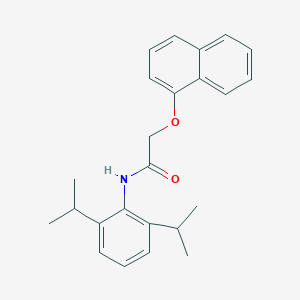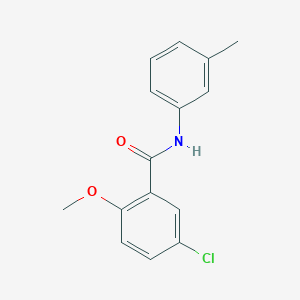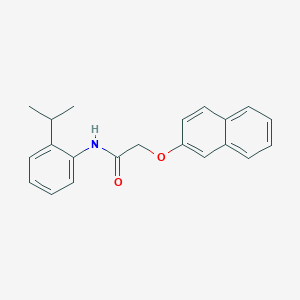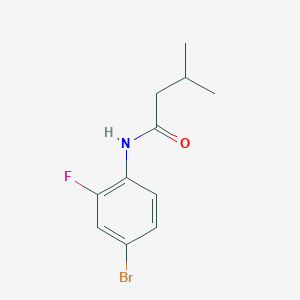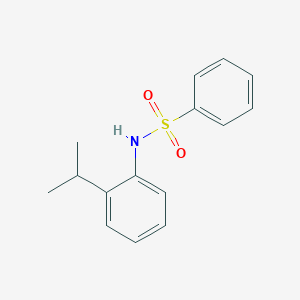
N-(3-bromophenyl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-3-methylbutanamide, also known as Brorphine, is a novel synthetic opioid that has gained attention in the scientific community due to its potential as an analgesic and its unique chemical structure. This compound is a derivative of the opioid drug, buprenorphine, which is commonly used for pain management and addiction treatment. Brorphine has a similar chemical structure to buprenorphine but has an added bromine atom, which alters its pharmacological properties.
Mecanismo De Acción
N-(3-bromophenyl)-3-methylbutanamide acts on the mu opioid receptor in the brain, which is responsible for the regulation of pain. Like other opioids, N-(3-bromophenyl)-3-methylbutanamide binds to this receptor and activates it, which results in the inhibition of pain signals. However, N-(3-bromophenyl)-3-methylbutanamide has a unique chemical structure that may alter its binding affinity for the mu opioid receptor and its pharmacological effects.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-3-methylbutanamide has been shown to have similar effects to other opioids, including analgesia, sedation, and respiratory depression. However, its unique chemical structure may also have other effects on the body, such as altering the activity of other neurotransmitter systems. Further research is needed to fully understand the biochemical and physiological effects of N-(3-bromophenyl)-3-methylbutanamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-bromophenyl)-3-methylbutanamide has several advantages for use in laboratory experiments, including its potency and selectivity for the mu opioid receptor. However, its synthetic nature and limited availability may make it difficult to obtain for some researchers. Additionally, the potential for abuse and addiction may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(3-bromophenyl)-3-methylbutanamide, including its use as an analgesic in clinical settings, its potential for addiction treatment, and its effects on other neurotransmitter systems. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of N-(3-bromophenyl)-3-methylbutanamide, as well as its potential side effects and toxicity. Overall, N-(3-bromophenyl)-3-methylbutanamide represents a promising area of research for the development of new analgesics and other therapeutic agents.
Métodos De Síntesis
N-(3-bromophenyl)-3-methylbutanamide can be synthesized through a multistep process that involves the reaction of 3-bromobenzonitrile with 3-methylbutanoyl chloride in the presence of a base. The resulting product is then reduced using a palladium catalyst to yield N-(3-bromophenyl)-3-methylbutanamide.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-3-methylbutanamide has been the subject of several scientific studies due to its potential as a potent analgesic. One study found that N-(3-bromophenyl)-3-methylbutanamide was more effective at reducing pain than buprenorphine in animal models, which suggests that it may have greater therapeutic potential. Other studies have investigated the pharmacokinetics and pharmacodynamics of N-(3-bromophenyl)-3-methylbutanamide, which could help to inform future clinical trials.
Propiedades
Fórmula molecular |
C11H14BrNO |
|---|---|
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
N-(3-bromophenyl)-3-methylbutanamide |
InChI |
InChI=1S/C11H14BrNO/c1-8(2)6-11(14)13-10-5-3-4-9(12)7-10/h3-5,7-8H,6H2,1-2H3,(H,13,14) |
Clave InChI |
WGFQDRDYWQNZKX-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC(=CC=C1)Br |
SMILES canónico |
CC(C)CC(=O)NC1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




